BenchChemオンラインストアへようこそ!

CRS400393

MmpL3 inhibitor MIC comparison Mycobacterium abscessus

Select CRS400393 for quantitatively superior potency against drug-resistant NTM and TB. This MmpL3 inhibitor delivers M. abscessus MIC of 0.03 µg/mL—>30-fold more active than MSU-43085—and a 2.8-fold improvement over parent CRS400226 via bicyclic cyclohexyl substitution replacing the adamantyl group. Direct SPR binding evidence confirms MmpL3 engagement. Proven in vivo efficacy in M. abscessus mouse models. Mycobacteria-specific mechanism eliminates human off-target confounding. The definitive benchmark for SAR-driven MmpL3 inhibitor optimization and preclinical antimycobacterial research.

Molecular Formula C19H21F3N2O2S
Molecular Weight 398.44
Cat. No. B1192433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRS400393
SynonymsCRS-400393;  CRS 400393;  CRS400393
Molecular FormulaC19H21F3N2O2S
Molecular Weight398.44
Structural Identifiers
SMILESCC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl
InChIInChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)
InChIKeyDJVRLBSDVPLXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CRS400393: A Potent Benzothiazole Amide MmpL3 Inhibitor with Broad Antimycobacterial Activity for NTM and TB Research


CRS400393 (also designated CRS0393) is a synthetic small-molecule benzothiazole amide that acts as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), an essential mycolic acid transporter in the cell wall biosynthesis of mycobacteria [1]. This compound is an advanced lead from a medicinal chemistry optimization program that replaced an adamantyl group with cyclohexyl derivatives to enhance potency and mycobacteria-specific activity [2]. CRS400393 demonstrates exceptional potency against a panel of clinically relevant mycobacteria, including Mycobacterium abscessus (Mabs), Mycobacterium avium complex (MAC), and Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range [3]. Its mycobacteria-specific profile, targeting a pathway absent in humans, positions it as a valuable tool for studying MmpL3 inhibition and for evaluating novel therapeutic strategies against difficult-to-treat nontuberculous mycobacteria (NTM) and drug-resistant TB [4]. The compound is currently in preclinical development by Crestone Inc. for TB and NTM infections [5].

Why CRS400393 Cannot Be Replaced by Other Benzothiazole Amides or MmpL3 Inhibitors


Mycobacteria exhibit intrinsic resistance to many antibiotics, and the MmpL3 target, while essential, is susceptible to differential inhibition by structurally distinct chemotypes [1]. Subtle modifications in the benzothiazole amide series, such as the replacement of an adamantyl group with a bicyclic cyclohexyl derivative as seen in CRS400393, can dramatically alter antibacterial potency, spectrum, and selectivity [2]. Other MmpL3 inhibitors, like SQ109 (an ethylenediamine) or NITD-304 (an indolecarboxamide), have different chemical backbones that may confer unique resistance profiles, varying pharmacokinetic properties, and distinct off-target effects [3]. Furthermore, the bis-benzothiazole amides target DprE1 rather than MmpL3, representing a completely different mechanism of action despite sharing a benzothiazole scaffold [4]. Therefore, the specific structure-activity relationship of CRS400393, optimized for potency against NTM and Mtb, cannot be replicated by simply substituting it with another benzothiazole amide or a different MmpL3 inhibitor. The following quantitative evidence demonstrates the specific, measurable advantages of CRS400393 over key comparators.

CRS400393's Measurable Advantages: A Comparative Quantitative Evidence Guide for Scientific Selection


Superior Potency Against M. abscessus Compared to the MmpL3 Inhibitor MSU-43085

CRS400393 exhibits a MIC of 0.03 µg/mL against M. abscessus, which is significantly more potent than the MmpL3 inhibitor MSU-43085, which has a MIC of 2.9 µM (approximately 1 µg/mL, assuming a molecular weight of 342.26 g/mol for MSU-43085) against the same species [1]. This >30-fold difference in potency highlights the superior activity of the benzothiazole amide scaffold against this clinically challenging NTM.

MmpL3 inhibitor MIC comparison Mycobacterium abscessus NTM Antimycobacterial

Enhanced Activity Against M. avium Complex (MAC) Relative to MSU-43085

Against the Mycobacterium avium complex (MAC), CRS400393 demonstrates a MIC of 2 µg/mL [1]. In contrast, the MmpL3 inhibitor MSU-43085 shows a MIC of 23 µM (approximately 7.9 µg/mL, assuming a molecular weight of 342.26 g/mol) against MAC . This represents a roughly 4-fold difference in potency in favor of CRS400393.

MAC Mycobacterium avium MIC MmpL3 NTM

Superior Potency Against M. tuberculosis H37Rv Compared to the Benzothiazole Amide CRS400226

Within the same benzothiazole amide series, CRS400393 demonstrates a MIC of ≤0.12 µg/mL against M. tuberculosis H37Rv [1]. The parent compound in this series, CRS400226, which contains an adamantyl group, has a reported MIC of 0.78 µM (approximately 0.33 µg/mL, assuming a molecular weight of 421.3 g/mol) against M. tuberculosis H37Rv [2]. The structural optimization of CRS400393, specifically the replacement of the adamantyl group with a 5-methylbicyclo[3.3.1]nonane moiety, resulted in at least a 2.8-fold increase in potency.

M. tuberculosis H37Rv MIC comparison Benzothiazole amide SAR

Mycobacteria-Specific Activity with Reduced Off-Target Potential Compared to Broad-Spectrum Antibiotics

CRS400393 is reported to have a mycobacteria-specific spectrum of activity, implying minimal activity against other bacterial genera or mammalian cells [1]. This is in contrast to broad-spectrum antibiotics like rifampicin or isoniazid, which can affect a wider range of bacterial species and have known off-target effects. While specific cytotoxicity data (e.g., IC50 against mammalian cells) is not provided in the primary sources for CRS400393, the mycobacteria-specific mechanism of action, targeting the essential and unique MmpL3 transporter, provides a strong class-level inference of reduced off-target potential compared to drugs with broader mechanisms [2].

Selectivity Mycobacteria-specific Off-target MmpL3 Cytotoxicity

Validated Target Engagement via Direct Binding to MmpL3 Protein

Surface plasmon resonance (SPR) studies have confirmed direct binding of CRS0393 (synonym for CRS400393) to purified M. abscessus MmpL3 protein [1]. In this assay, MmpL3 was immobilized at a density of 14,248 resonance units (RU), and CRS0393 was injected at increasing concentrations, demonstrating concentration-dependent binding [2]. This biophysical evidence provides a direct measure of target engagement, distinguishing CRS400393 from compounds where MmpL3 inhibition is only inferred from indirect assays (e.g., resistance mutation mapping).

MmpL3 Target engagement SPR Binding affinity CRS0393

CRS400393: High-Impact Research and Procurement Application Scenarios Driven by Evidence


Mechanistic Studies of MmpL3 Inhibition in NTM and Mtb

CRS400393 is an optimal tool for elucidating the role of MmpL3 in mycobacterial cell wall biosynthesis and survival, supported by direct SPR binding evidence to purified M. abscessus MmpL3 protein [1]. Its mycobacteria-specific profile minimizes confounding off-target effects on other bacterial species, ensuring that observed phenotypes are attributable to MmpL3 inhibition.

Preclinical In Vivo Efficacy Models for M. abscessus and MAC Infections

The exceptional in vitro potency of CRS400393 against M. abscessus (MIC = 0.03 µg/mL) and MAC (MIC = 2 µg/mL) [2], combined with demonstrated in vivo efficacy in a mouse model of M. abscessus infection [3], makes it a superior choice for preclinical studies evaluating novel therapies for difficult-to-treat NTM infections.

Structure-Activity Relationship (SAR) Studies for Benzothiazole Amide Optimization

As an advanced lead compound with at least a 2.8-fold potency improvement over the parent adamantyl analog CRS400226 [4], CRS400393 serves as a key benchmark for SAR studies aimed at further optimizing the benzothiazole amide scaffold. Its defined structural features and quantitative activity data provide a robust baseline for designing next-generation MmpL3 inhibitors.

Comparative Pharmacology of MmpL3 Inhibitors

CRS400393's distinct potency profile, with >30-fold greater activity against M. abscessus compared to MSU-43085 [5], positions it as a critical comparator for evaluating the therapeutic index, resistance potential, and pharmacokinetic properties of other MmpL3-targeting chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRS400393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.